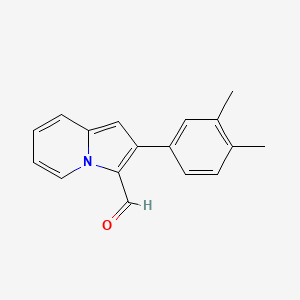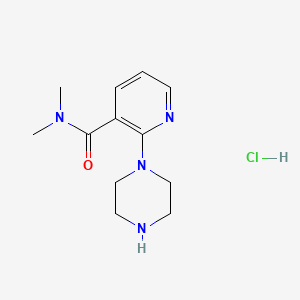
N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride
Übersicht
Beschreibung
“N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride” is a chemical compound with the CAS Number: 902836-08-2 . It has a molecular weight of 234.3 . The IUPAC name for this compound is N,N-dimethyl-2-(1-piperazinyl)nicotinamide .
Molecular Structure Analysis
The InChI code for “N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride” is 1S/C12H18N4O/c1-15(2)12(17)10-4-3-5-14-11(10)16-8-6-13-7-9-16/h3-5,13H,6-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride” has a molecular weight of 234.3 . The compound should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Disease Prevention
- Multifunctional Antioxidants for Age-Related Diseases : Analogues of N,N-dimethyl-piperazine-1-sulfonamide with radical scavenger and chelating groups show promise in preventing cataract, age-related macular degeneration, and Alzheimer's dementia. They protect cells against hydrogen peroxide-induced decreased viability and glutathione levels (Jin, Randazzo, Zhang, & Kador, 2010).
Photophysical Properties
- Luminescent Properties and Photo-induced Electron Transfer : Naphthalimide compounds with piperazine substituent exhibit photophysical properties, useful for potential applications as pH probes and in photo-induced electron transfer studies (Gan, Chen, Chang, & Tian, 2003).
Drug Synthesis and Modification
- Synthesis and Modification of Pharmaceutical Compounds : N,N-dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride is used in the synthesis and modification of various pharmaceutical compounds, showing potential in the development of treatments for different diseases. This includes the synthesis of derivatives with antibacterial, antifungal, and antihistaminic activities (Kumar, Kumar, & Mazumdar, 2021); (Pascal et al., 1985); (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biochemical Research
- Study of DNA Damage and Repair : Nicotinamide, a related compound, is observed to stimulate DNA repair synthesis in human lymphocytes, highlighting its potential in genetic and biochemical research (Berger & Sikorski, 1980).
Polymer Synthesis
- Synthesis of Polyamides : The compound is involved in the synthesis of polyamides, indicating its utility in polymer chemistry and materials science (Hattori & Kinoshita, 1979).
Neuroprotective Applications
- Neuroprotective Drug Development : Studies on compounds like dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester demonstrate the potential of N,N-dimethyl-piperazin-1-yl derivatives in developing neuroprotective therapies for diseases like Alzheimer's (Lecanu et al., 2010).
Anticancer Research
- Anticancer Activity and Angiogenesis Inhibition : Research shows that certain piperazine iodide derivatives, such as 1,1-dimethyl-4-phenyl piperazine iodide, can inhibit angiogenesis, indicating potential applications in cancer therapy (He et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride primarily targets GABA receptors on muscle membranes . These receptors play a crucial role in regulating muscle tone and neurotransmission.
Mode of Action
The compound acts as a GABA receptor agonist . By binding directly and selectively to these receptors, it causes hyperpolarization of nerve endings. This hyperpolarization results in the flaccid paralysis of the target organism, such as parasitic worms .
Biochemical Pathways
Upon binding to GABA receptors, the compound activates pathways that lead to the inhibition of neurotransmitter release . This action disrupts normal muscle contraction and nerve signal transmission, effectively paralyzing the organism .
Pharmacokinetics
The pharmacokinetics of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME) properties:
Result of Action
The molecular and cellular effects include the paralysis of muscle cells due to the inhibition of neurotransmitter release. This leads to the expulsion of parasitic worms from the host organism, as they are unable to maintain their position in the intestinal lumen .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action. For instance, extreme pH levels can affect the stability and efficacy of the compound. Additionally, the presence of other drugs or compounds can lead to interactions that may enhance or inhibit its action .
This comprehensive overview highlights the intricate mechanisms through which N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride exerts its effects, providing valuable insights into its potential applications and limitations.
: Piperazine: Uses, Interactions, Mechanism of Action | DrugBank Online : N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide | 902836-08-2 - MilliporeSigma
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylpyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.ClH/c1-15(2)12(17)10-4-3-5-14-11(10)16-8-6-13-7-9-16;/h3-5,13H,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLJKUUYNCGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697382 | |
| Record name | N,N-Dimethyl-2-(piperazin-1-yl)pyridine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride | |
CAS RN |
902836-08-2 | |
| Record name | N,N-Dimethyl-2-(piperazin-1-yl)pyridine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



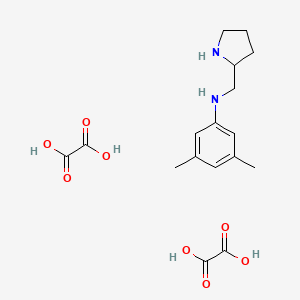
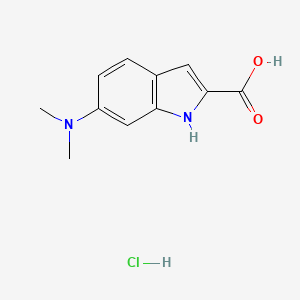
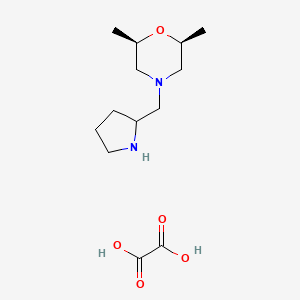
![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)
![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)
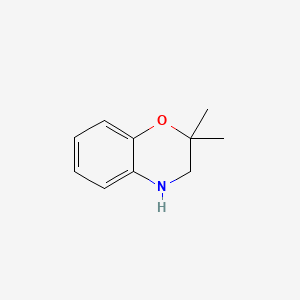



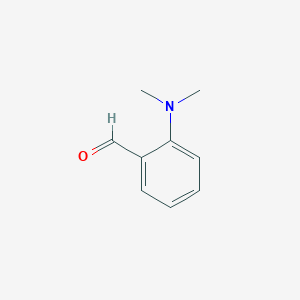

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)

